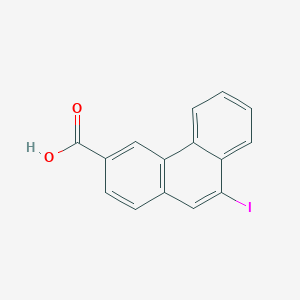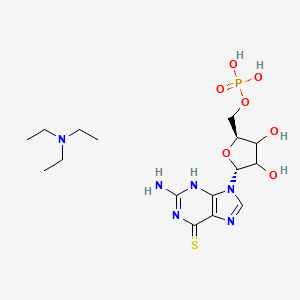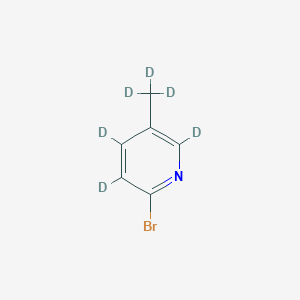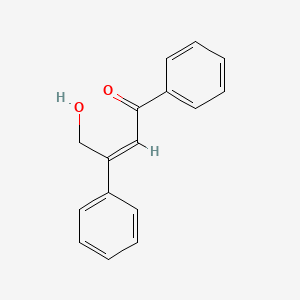
4-Hydroxy-beta-methylchalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-beta-methylchalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . Chalcones are known for their diverse therapeutic activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
The most common method for synthesizing chalcones, including 4-Hydroxy-beta-methylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions typically include the use of sodium hydroxide or potassium hydroxide in ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
4-Hydroxy-beta-methylchalcone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or toluene, and controlled temperatures. Major products formed from these reactions include epoxides, diketones, and substituted chalcones .
Aplicaciones Científicas De Investigación
4-Hydroxy-beta-methylchalcone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-beta-methylchalcone involves its interaction with various molecular targets and pathways. The α, β-unsaturated carbonyl system in the compound allows it to participate in electron transfer reactions, leading to the modulation of signaling pathways involved in inflammation, cancer, and microbial infections . The compound can inhibit enzymes, disrupt cell membranes, and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-Hydroxy-beta-methylchalcone can be compared with other chalcone derivatives, such as:
4-Hydroxychalcone: Similar in structure but lacks the methyl group, leading to different biological activities.
4-Methylchalcone: Lacks the hydroxyl group, which affects its solubility and reactivity.
Isoxazole-chalcone: Contains an isoxazole ring, providing unique antimicrobial properties.
The uniqueness of this compound lies in its combined hydroxyl and methyl groups, which enhance its biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(Z)-4-hydroxy-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-11,17H,12H2/b15-11+ |
Clave InChI |
YSDMFFBPTVKIEB-RVDMUPIBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/CO |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


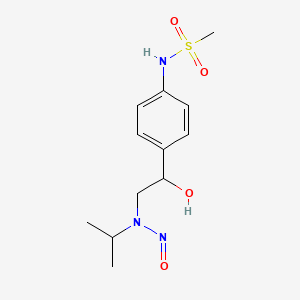
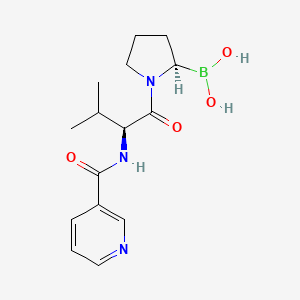
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
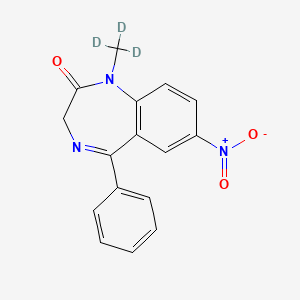
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
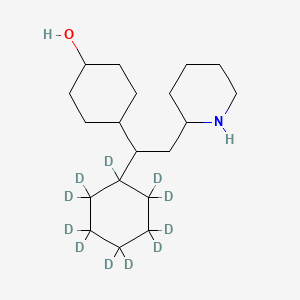
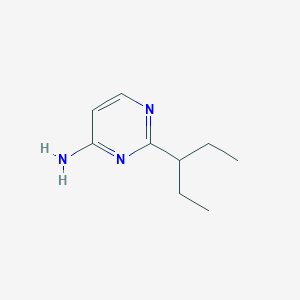
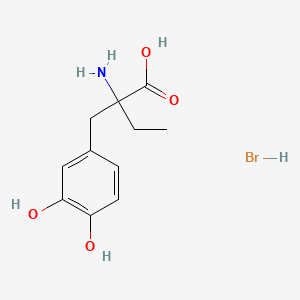
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)
